molecular formula C9H10BrN5 B11753121 2-bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

2-bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B11753121
M. Wt: 268.11 g/mol
InChI Key: JWLJPLFBALKDQL-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom, a methyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 2-bromo-6-methylpyrimidin-4-amine with 5-methyl-1H-pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Coupling Reactions: Products are more complex heterocyclic compounds formed by the coupling of the pyrimidine ring with other aromatic systems.

Scientific Research Applications

2-Bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

    Biological Studies: It can be used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyrimidin-4-amine: Lacks the pyrazole moiety.

    6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: Lacks the bromine atom.

    2-Bromo-4-chloropyrimidine: Contains a chlorine atom instead of the pyrazole moiety.

Uniqueness

2-Bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to the presence of both the bromine atom and the pyrazole moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10BrN5

Molecular Weight

268.11 g/mol

IUPAC Name

2-bromo-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H10BrN5/c1-5-3-7(13-9(10)11-5)12-8-4-6(2)14-15-8/h3-4H,1-2H3,(H2,11,12,13,14,15)

InChI Key

JWLJPLFBALKDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)Br

Origin of Product

United States

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